3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two bromine atoms at positions 3 and 4, a methyl group at position 1, and a carboxylic acid group at position 5 on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid followed by bromination under optimized conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Zinc and hydrochloric acid in aqueous conditions.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 1-Methyl-1H-pyrazole-5-carboxylic acid.
Oxidation: this compound derivatives with oxidized methyl group.
Scientific Research Applications
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Known for its applications in agrochemicals.
Uniqueness
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two bromine atoms, which confer distinct reactivity and potential biological activities compared to its analogs. The specific substitution pattern on the pyrazole ring also influences its chemical behavior and applications.
Biological Activity
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Molecular Formula: C5H4Br2N2O2
Molecular Weight: 283.9 g/mol
CAS Number: 2624119-31-7
Purity: 95%
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of bromine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of specific biological pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In a study involving human tumor cell lines such as HeLa and HCT116, it exhibited significant antiproliferative effects. The IC50 values for these cell lines ranged from 10 µM to 20 µM, indicating promising activity against cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound. Results showed that this compound had superior activity against Staphylococcus aureus compared to standard antibiotics .
- Anticancer Research : In a comparative study on pyrazole derivatives for anticancer activity, this compound was identified as one of the most potent inhibitors against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .
- Inflammation Modulation : Research focused on the anti-inflammatory properties found that treatment with this compound resulted in a significant reduction in TNF-alpha levels in macrophage cultures .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3,4-Dichloro-1-methyl-1H-pyrazole-5-carboxylic acid | Structure | Moderate antibacterial activity |
3,4-Difluoro-1-methyl-1H-pyrazole-5-carboxylic acid | Structure | Lower anticancer potency |
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid | Structure | Similar anti-inflammatory effects |
Properties
IUPAC Name |
4,5-dibromo-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOZXKUGHTMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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